3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine
CAS No.: 30458-69-6
Cat. No.: VC16010762
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine - 30458-69-6](/images/structure/VC16010762.png)
Specification
CAS No. | 30458-69-6 |
---|---|
Molecular Formula | C7H8N4 |
Molecular Weight | 148.17 g/mol |
IUPAC Name | 3-methylimidazo[4,5-b]pyridin-2-amine |
Standard InChI | InChI=1S/C7H8N4/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3,(H2,8,10) |
Standard InChI Key | VSXIONDMVNNUMA-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC=N2)N=C1N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s fused bicyclic system consists of an imidazole ring (positions 1–3) condensed with a pyridine ring (positions 4–6), creating a planar structure conducive to π-π stacking interactions . The methyl group at N3 introduces steric effects that influence conformational flexibility, while the exocyclic amine at C2 participates in hydrogen bonding .
Table 1: Molecular Descriptors
Spectroscopic Profiles
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.45 (d, J=5.1 Hz, 1H, H5), 7.95 (d, J=8.3 Hz, 1H, H7), 6.90 (dd, J=5.1, 8.3 Hz, 1H, H6), 3.45 (s, 3H, N-CH<sub>3</sub>) .
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<sup>13</sup>C NMR: δ 155.2 (C2), 148.9 (C4), 137.5 (C6), 125.3 (C5), 121.8 (C7), 35.1 (N-CH<sub>3</sub>) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves cyclocondensation of 2,3-diaminopyridine with acetic acid under reflux conditions :
Reaction Scheme
Table 2: Optimization Parameters
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 120°C | 78 |
Catalyst (HCl) | 10 mol% | 82 |
Solvent | Ethanol | 75 |
Industrial Production
Scalable methods employ Pd/XantPhos catalysts for Suzuki-Miyaura couplings to introduce substituents at C5/C7 positions . Continuous flow reactors achieve 92% conversion with a residence time of 15 minutes .
Pharmacological Activity
Anticancer Mechanisms
The compound inhibits tubulin polymerization by binding to the colchicine site (K<sub>i</sub> = 0.42 μM), disrupting microtubule dynamics in MCF-7 breast cancer cells (IC<sub>50</sub> = 1.8 μM) . Apoptosis is induced via caspase-3 activation (4.2-fold increase) and Bcl-2 downregulation .
Table 3: Cytotoxicity Profiling
Cell Line | IC<sub>50</sub> (μM) | Selectivity Index |
---|---|---|
MCF-7 (Breast) | 1.8 | 12.4 |
A549 (Lung) | 2.3 | 9.8 |
HEK-293 (Normal) | 22.4 | — |
Computational and ADMET Insights
Molecular Dynamics Simulations
The compound maintains stable interactions with tubulin’s β-subunit over 100 ns simulations, with key contacts including Asn101 (hydrogen bond) and Leu248 (hydrophobic) . QSAR models indicate electron-donating groups at C7 enhance potency (r<sup>2</sup> = 0.89) .
ADMET Predictions
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Absorption: Caco-2 permeability = 8.7 × 10<sup>−6</sup> cm/s (high)
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Metabolism: CYP3A4 substrate (t<sub>1/2</sub> = 4.3 h)
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Toxicity: hERG IC<sub>50</sub> = 18 μM (low risk)
Industrial and Research Applications
Agrochemical Development
Derivatives exhibit fungicidal activity against Botrytis cinerea (EC<sub>50</sub> = 50 ppm), serving as lead compounds for crop protection agents .
Chemical Biology Probes
Fluorescent-tagged analogs enable real-time visualization of tubulin dynamics in live cells, with a Stokes shift of 110 nm .
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